Azetidine-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
azetidine-1-carbonitrile |
InChI |
InChI=1S/C4H6N2/c5-4-6-2-1-3-6/h1-3H2 |
InChI Key |
VEYKJLZUWWNWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Azetidine 1 Carbonitrile and Functionalized Analogues
Strategies for the Construction of the Azetidine (B1206935) Ring
The synthesis of the azetidine scaffold presents challenges due to the inherent ring strain. acs.org However, a variety of methods have been developed to overcome these difficulties, ranging from classical intramolecular cyclizations to modern catalytic and photochemical approaches.
Intramolecular Cyclization Protocols
Intramolecular nucleophilic substitution is a classical and widely employed strategy for the formation of the azetidine ring. acs.orgfrontiersin.org This typically involves the cyclization of γ-amino halides or other substrates bearing a nucleophilic nitrogen and a suitable leaving group at the γ-position. frontiersin.org For instance, the cyclization of 1,3-amino halides or derivatives of 1,3-amino alcohols are common approaches. acs.org The use of a strong base, such as lithium hexamethyldisilazide (LiHMDS), can be necessary to deprotonate the nitrogen atom, facilitating the intramolecular cyclization, especially when electron-withdrawing groups are present that reduce the nitrogen's nucleophilicity. rsc.org
Another notable intramolecular approach is the iodocyclization of homoallylamines, which can yield functionalized 2-(iodomethyl)azetidine derivatives. rsc.orgscitechnol.com Furthermore, the intramolecular aminolysis of epoxides provides a pathway to azetidine derivatives. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.gov This method is tolerant of various functional groups, including those that are acid-sensitive or possess Lewis basicity. frontiersin.orgnih.gov
| Precursor Type | Reaction Condition | Product | Key Features |
| γ-Haloamines | Base | Azetidines | Classical and widely used method. |
| Homoallylamines | I2 | 2-(Iodomethyl)azetidines | Stereoselective formation of functionalized azetidines. scitechnol.com |
| cis-3,4-Epoxy amines | La(OTf)3 | Azetidines | High yields and functional group tolerance. frontiersin.orgnih.gov |
Photochemical Approaches to Azetidine Scaffolds
Photochemical reactions offer unique pathways to construct strained ring systems by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. researchgate.netrsc.orgsemanticscholar.org While historically challenging, recent advances using visible-light photocatalysis have expanded the scope of this reaction. researchgate.netnih.govspringernature.com For example, the use of 2-isoxazoline-3-carboxylates as oxime surrogates in the presence of a visible-light photocatalyst enables the [2+2] cycloaddition with a broad range of alkenes. researchgate.netnih.gov This approach is noted for its operational simplicity and mild conditions. nih.gov
The Norrish-Yang cyclization is another powerful photochemical tool for azetidine synthesis. beilstein-journals.orgdurham.ac.ukresearchgate.net This intramolecular reaction involves the 1,5-hydrogen abstraction by an excited carbonyl group, followed by radical recombination to form the four-membered ring. beilstein-journals.org This method has been successfully applied to the synthesis of 3-hydroxyazetidines from α-aminoacetophenones. beilstein-journals.orgdurham.ac.uk Photochemical flow synthesis has been shown to improve the efficiency and scalability of the Norrish-Yang reaction, allowing for the production of multi-gram quantities of 3-hydroxyazetidines. durham.ac.ukresearchgate.net
| Photochemical Reaction | Reactants | Key Features | Example Product |
| Aza Paternò-Büchi | Imine + Alkene | Direct [2+2] cycloaddition; visible-light mediation enhances scope. researchgate.netnih.govspringernature.com | Functionalized azetidines |
| Norrish-Yang Cyclization | α-Amino ketones | Intramolecular cyclization; suitable for synthesizing 3-hydroxyazetidines. beilstein-journals.orgdurham.ac.uk | 3-Hydroxyazetidines |
Catalytic Methods for Azetidine Ring Formation (e.g., Transition Metal and Organocatalysis)
Catalytic methods provide efficient and selective routes to azetidines. Transition metal catalysis, particularly with palladium, has been effectively used for the intramolecular amination of C(sp³)–H and C(sp²)–H bonds to form azetidines. organic-chemistry.org This approach utilizes a picolinamide (B142947) (PA) directing group to facilitate the cyclization at the γ-position, offering high diastereoselectivity and tolerance for various functional groups. organic-chemistry.org Lanthanide triflates, such as La(OTf)₃, have also been employed as Lewis acid catalysts for the intramolecular aminolysis of epoxides to yield azetidines. frontiersin.org
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of azetidines. nih.govthieme-connect.com For instance, chiral phosphoramidates have been used in aza-Michael additions to enones, followed by intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines with excellent stereocontrol. thieme-connect.com Similarly, bifunctional cinchona alkaloid-based catalysts can promote the formal [2+2] cycloaddition between N-sulfonylimines and allenoates to produce chiral azetidines in good yields and high enantioselectivity. thieme-connect.com
| Catalyst Type | Reaction | Precursors | Key Features |
| Palladium | Intramolecular C-H Amination | Picolinamide-protected amines | High diastereoselectivity, low catalyst loading. organic-chemistry.org |
| Lanthanum(III) Triflate | Intramolecular Epoxide Aminolysis | cis-3,4-Epoxy amines | High yields, functional group tolerance. frontiersin.org |
| Chiral Phosphoric Acid | Aza-Michael/Reductive Cyclization | Enones, N-arylphosphoramidates | Enantioselective, one-pot procedure. thieme-connect.com |
| Cinchona Alkaloid Derivative | Formal [2+2] Cycloaddition | N-sulfonylimines, allenoates | High enantioselectivity. thieme-connect.com |
Strain-Release Functionalization from Highly Strained Precursors (e.g., 1-Azabicyclo[1.1.0]butanes)
The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. arkat-usa.orgresearchgate.net These reactions typically involve the cleavage of the central C-N bond, allowing for the introduction of substituents at the 1- and 3-positions of the azetidine ring. arkat-usa.org A variety of nucleophiles and electrophiles can be employed in this strategy, leading to a diverse range of substituted azetidines. arkat-usa.orgnih.gov
For example, the reaction of ABBs with electrophiles, followed by the addition of a nucleophile, results in the formation of 1,3-disubstituted azetidines. arkat-usa.org Photocatalysis has also been combined with strain-release strategies. A mild, visible-light-driven method has been developed to access densely functionalized azetidines by reacting ABBs with radical intermediates generated from sulfonylimine precursors. chemrxiv.orgchemrxiv.org This radical strain-release (RSR) photocatalysis provides access to C3-N functionalized azetidines in high yields. chemrxiv.org
Stereoselective and Enantioselective Synthesis of Azetidine Derivatives
The development of stereoselective and enantioselective methods for the synthesis of azetidines is crucial for their application in medicinal chemistry. Various strategies have been established to control the stereochemistry of the azetidine ring.
Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org The stereochemical outcome of the reaction can be influenced by the reaction conditions. acs.org Photochemical [2+2] cycloadditions of acyclic imines with alkenes have also been shown to proceed with complete stereoselectivity under certain conditions. thieme-connect.com
Organocatalysis plays a significant role in the enantioselective synthesis of azetidines. nih.gov For example, a protocol involving the enantioselective α-chlorination of aldehydes, followed by a series of transformations, can yield C2-functionalized azetidines with high enantiomeric excess. nih.gov Similarly, the imino-aldol reaction of ester enolates with non-racemic aldimines, followed by reduction and cyclization, produces non-racemic azetidines with high yield and stereoselectivity. rsc.org
Functionalization and Derivatization of Azetidine-1-carbonitrile Precursors
Once the azetidine ring is constructed, further functionalization and derivatization can be carried out to generate a library of compounds with diverse properties. The N-cyano group of this compound can serve as a synthetic handle for various transformations. For instance, enantiopure 2-cyano azetidines, prepared from β-amino alcohols, can be converted into 2-acyl azetidines. researchgate.net These resulting ketones can then be stereoselectively reduced or reacted with organometallic reagents to produce tertiary azetidinic amino alcohols. researchgate.net
The azetidine ring itself can be functionalized at different positions. For example, 2-(hydroxymethyl)azetidines can be oxidized to the corresponding azetidine-2-carboxylic acids. acs.org The strain in the azetidine ring can also be exploited for ring-opening reactions, providing access to other classes of compounds. For example, photochemically generated azetidinols can undergo ring-opening upon treatment with electron-deficient ketones or boronic acids. beilstein-journals.org
Alpha-Alkylation of Azetidine-2-carbonitriles
The introduction of substituents at the C2 position, alpha to the nitrile group, is a key strategy for creating diverse azetidine scaffolds. A significant advancement in this area is the diastereoselective α-alkylation of N-protected azetidine-2-carbonitriles.
One prominent method involves the use of N-((S)-1-arylethyl)azetidine-2-carbonitriles as chiral substrates. uniba.itresearchgate.netthieme-connect.comuniba.it The process begins with the formation of an N-borane complex of the azetidine, which serves to control the stereochemistry of the subsequent alkylation step. uniba.itresearchgate.netchemrxiv.org Deprotonation at the α-carbon is achieved using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). uniba.itresearchgate.netuniba.itchemrxiv.org The resulting carbanion is then quenched with an electrophile, such as an alkyl halide (e.g., benzyl (B1604629) bromide), to introduce the desired substituent. uniba.itresearchgate.netuniba.it
This method has demonstrated high diastereoselectivity, producing the α-alkylated products in good yields. For instance, the reaction of the N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA and benzyl bromide yielded the α-benzylated product with a high diastereomeric ratio. uniba.itresearchgate.netuniba.it A proposed mechanism suggests that the alkylation occurs preferentially from the side opposite to the bulky N-benzylic substituent of the N-borane complex, thus directing the stereochemical outcome. uniba.it The N-((S)-1-arylethyl) protecting group can be subsequently removed, for example by treatment with trifluoroacetic acid (TFA), to afford the optically active 2-substituted azetidine-2-carbonitriles. uniba.ituniba.it
This strategy provides a reliable route to enantiomerically enriched C2-substituted azetidines, which are valuable building blocks for more complex molecules. uniba.itthieme-connect.comuniba.it The choice of the chiral auxiliary on the nitrogen atom is crucial for achieving high stereocontrol in the alkylation step. uniba.it
Table 1: Examples of Alpha-Alkylation of Azetidine-2-carbonitriles
| Starting Material | Base | Electrophile | Product | Yield (%) | Diastereomeric Ratio | Reference |
| N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile | LDA | Benzyl bromide | α-Benzylated (2S,1'S)-5ba | 72 | >95:5 | uniba.itresearchgate.netuniba.it |
| N-borane complex of N-((S)-1'-phenylethyl)azetidine-2-carbonitrile | LDA | Methyl iodide | α-Methylated product | - | High | uniba.it |
Modifications of the Nitrile Functionality
The nitrile group of azetidine-2-carbonitriles is a versatile functional handle that can be transformed into a variety of other functionalities, further expanding the chemical space accessible from these precursors.
Common transformations include:
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding azetidine-2-carboxylic acid. acs.org These cyclic amino acids are valuable building blocks in medicinal chemistry.
Reduction: The nitrile can be reduced to a primary amine, yielding an azetidin-2-ylmethanamine (B35244) derivative. This transformation provides access to β-amino amines.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. This allows for the synthesis of 2-acylazetidines.
Enzymatic transformations have also been employed for the modification of the nitrile group. For example, nitrile hydratase enzymes can convert racemic 1-benzylazetidine-2-carbonitriles into the corresponding amides. researchgate.net Subsequent enantioselective hydrolysis of the amide by an amidase can provide chiral azetidine-2-carboxylic acids and amides in high enantiomeric excess. researchgate.net These chiral products can then undergo further synthetic manipulations, such as nucleophilic ring-opening reactions. researchgate.net
Diversification of this compound via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, and they have been successfully applied to azetidine scaffolds for their diversification. While direct cross-coupling on this compound is less documented, extensive research on N-protected azetidines demonstrates the potential of these methods.
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds between an organoboron compound and a halide. Nickel-catalyzed Suzuki coupling has been used to couple 1-Boc-3-iodoazetidine with various aryl boronic acids, producing 3-arylazetidines. acs.orgnih.gov Furthermore, palladium complexes with azetidine-based ligands have been developed and shown to be highly effective catalysts for Suzuki-Miyaura reactions of aryl bromides and chlorides in water. researchgate.netmdpi.com A relay catalysis strategy involving a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling has also been developed for the synthesis of azetidines bearing all-carbon quaternary centers. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Palladium(II) complexes derived from pyridylazetidine ligands have been successfully employed as catalysts for the Sonogashira coupling of aryl halides with terminal alkynes under phosphine-free conditions. researchmap.jpmdpi.com These reactions can be carried out under mild conditions, sometimes even at room temperature. researchmap.jp
Buchwald-Hartwig Amination: This is a method for the formation of C-N bonds. This reaction has been used for the N-arylation of 3-arylazetidines, which are generated in situ from the strain-release reaction of 1-azabicyclo[1.1.0]butanes with organometallic reagents. arkat-usa.orgrsc.orgrsc.orguni-muenchen.de This one-pot procedure allows for the synthesis of 1,3-bis-arylated azetidines. arkat-usa.orgrsc.orguni-muenchen.de
Table 2: Cross-Coupling Reactions for Azetidine Functionalization
| Coupling Reaction | Azetidine Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| Suzuki-Miyaura | 1-Boc-3-iodoazetidine | Aryl boronic acid | NiI2 / trans-2-aminocyclohexanol | 3-Arylazetidine | acs.orgnih.gov |
| Sonogashira | Aryl halide | Phenylacetylene | Pyridylazetidine-Pd(II) complex | Aryl-alkynyl-azetidine ligand complex | researchmap.jp |
| Buchwald-Hartwig | 3-Arylazetidine | Aryl bromide | xPhosPdG3 / Brettphos | 1,3-Bis-arylated azetidine | arkat-usa.orguni-muenchen.de |
Continuous Flow Chemistry in Azetidine Synthesis
Continuous flow chemistry offers significant advantages for the synthesis of strained ring systems like azetidines, including improved safety, better reaction control, and enhanced scalability. researchgate.netuniba.itacs.orguniba.itnih.gov The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial when handling unstable intermediates or performing highly exothermic reactions. researchgate.netacs.org
Flow technology has been successfully applied to the synthesis of functionalized azetidines. For example, a continuous flow process was developed for the generation of C3-lithiated azetidines from N-Boc-3-iodoazetidine. uniba.ituniba.itresearchgate.netacs.orguniba.itnih.gov This lithiated intermediate can be trapped in-line with various electrophiles to produce a range of C3-substituted azetidines at temperatures significantly higher than those required in batch processing. uniba.itacs.org
Furthermore, continuous flow hydrogenation of 2-azetines using an H-Cube® Pro apparatus has been reported as a sustainable method to produce functionalized azetidines. uniba.it This method allows for the chemoselective reduction of the endocyclic double bond in the presence of other reducible functional groups. uniba.it The integration of multiple reaction steps into a single, continuous ("telescoped") process has also been demonstrated, streamlining the synthesis of complex azetidine derivatives. researchgate.netuniba.it
Green Chemistry Approaches in Azetidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of azetidines to develop more sustainable and environmentally friendly processes.
One key area of development is the use of biocatalysis. Engineered enzymes, such as variants of cytochrome P450, have been used for the enantioselective one-carbon ring expansion of aziridines to produce chiral azetidines. thieme-connect.comchemrxiv.orgnih.govresearchgate.netacs.org This biocatalytic approach can achieve high enantioselectivity and overrides competing side reactions. thieme-connect.comchemrxiv.orgacs.org
The use of greener solvents is another important aspect. Cyclopentyl methyl ether (CPME), a more environmentally benign alternative to traditional ethereal solvents, has been successfully employed in the continuous flow synthesis of azetidines. uniba.ituniba.it Ethyl acetate (B1210297) has also been used as a green solvent in the flow hydrogenation of 2-azetines. uniba.it
Mechanistic Insights and Reactivity Profiles of Azetidine 1 Carbonitrile
Reactivity at the Nitrile Group within the Azetidine (B1206935) Core
The nitrile group (C≡N) in azetidine-1-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom's lone pair, as well as the π-bonds of the triple bond.
The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom. This allows for nucleophilic addition across the carbon-nitrogen triple bond. libretexts.org Conversely, the nitrogen atom possesses a lone pair of electrons, which can act as a nucleophile, although its basicity is reduced by being part of the nitrile functionality.
Nucleophilic Reactions (Attack on the Nitrile Carbon):
Reduction: The nitrile group can be reduced to a primary amine. For example, reduction of a 2-cyanoazetidine derivative with lithium aluminum hydride (LiAlH₄) yields the corresponding primary amine. nih.gov Diisobutylaluminium hydride (DIBAL-H) is also commonly used for this transformation. nih.gov
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, often proceeding through an amide intermediate. libretexts.org
Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which can then be hydrolyzed to a ketone. libretexts.org
Electrophilic Reactions (Involving the Nitrile Nitrogen):
Protonation/Lewis Acid Coordination: In the presence of strong acids, the nitrogen of the nitrile can be protonated. This activation increases the electrophilicity of the carbon, making it more susceptible to attack by weak nucleophiles like water during hydrolysis. libretexts.org
The reactivity of the nitrile group in this compound provides a handle for further functionalization of the molecule without necessarily involving the cleavage of the azetidine ring. For example, the conversion of the nitrile to an aminomethyl group introduces a new reactive site on the molecule.
Cycloaddition and Rearrangement Reactions Involving the Nitrile
The reactivity of this compound is significantly influenced by the N-cyano group, often referred to as a cyanamide (B42294) moiety. This functional group possesses a unique electronic character, with a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit, making it a versatile participant in various chemical transformations. nih.gov
The carbon-nitrogen triple bond of the cyanamide group is known to readily participate in cycloaddition reactions. nih.govthieme-connect.com For instance, cyanamides can undergo [3+2] cycloadditions with suitable 1,3-dipoles to form five-membered heterocyclic systems. Furthermore, metal-catalyzed [2+2+2] cycloadditions of cyanamides with diynes or terminal alkynes have been developed, providing routes to substituted 2-aminopyridines. nih.gov While specific examples utilizing this compound as the substrate are not extensively detailed, the established reactivity of the cyanamide moiety suggests its potential for similar cycloaddition pathways. The derivatization of cyanamides, such as the formation of N-allenyl cyanamides, has also been shown to produce substrates for cycloaddition protocols, expanding the potential synthetic utility. acs.orgacs.org
Rearrangements involving the azetidine ring activated by the nitrile group are also mechanistically significant. The nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement, a process involving the migration of a group from a quaternary ammonium (B1175870) salt, is a known reaction pathway for ylides stabilized by nitrile groups. nih.gov In analogous systems, nitrile-stabilized pyrrolidinium (B1226570) ylides have been shown to undergo nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement to yield 3-aryl-2-cyano-1-methylpiperidines. nih.gov This suggests that an azetidinium ylide derived from this compound could potentially undergo a similar one-carbon ring expansion to furnish substituted pyrrolidines. Additionally, functionalized azetidines can undergo other rearrangements, such as the nih.govCurrent time information in Bangalore, IN.-Meisenheimer rearrangement, to form isoxazolidines. rsc.org
Intramolecular Rearrangements and Cyclizations of this compound Derivatives
The strained four-membered ring of azetidine, combined with strategically placed functional groups, makes its derivatives precursors for complex intramolecular transformations. These reactions often lead to the formation of fused or spirocyclic heterocyclic systems.
One notable example is the acid-promoted intramolecular cyclization of N-cinnamoyl azetidine, which results in a fused tricyclic product. rsc.org This type of transformation highlights how substituents on the azetidine nitrogen can be designed to participate in ring-forming reactions.
Although focusing on the 2-carbonitrile isomer, research into the synthesis of antimalarial agents demonstrates a powerful strategy where an azetidine-2-carbonitrile (B3153824) derivative is a key intermediate. acs.org Following the formation of the azetidine ring, the nitrile is reduced and the molecule is further elaborated. A subsequent ring-closing metathesis reaction, an intramolecular cyclization, is then used to construct a complex bicyclic azetidine. acs.org This illustrates a synthetic sequence where the azetidine nitrile scaffold is a building block for more complex architectures.
Similarly, spirocyclic systems can be accessed from azetidine nitrile derivatives. The synthesis of a novel spirocyclic azetidine scaffold was achieved through the metalation of an N-allyl-azetidine-4-carbonitrile derivative with lithium tetramethylpiperidide (LiTMP), which initiates an intramolecular cyclization. nih.gov These examples underscore the utility of azetidine-nitrile derivatives in constructing diverse and complex molecular scaffolds through intramolecular rearrangements and cyclizations.
Role of Substituent Effects on this compound Reactivity
The reactivity of the azetidine ring is profoundly influenced by the electronic and steric nature of its substituents. The N-cyano group in this compound acts as a strong electron-withdrawing group (EWG), which significantly modulates the properties of the heterocyclic system.
Electronic Effects:
The presence of an EWG on the azetidine nitrogen, such as a cyano, tert-butoxycarbonyl (Boc), or sulfonyl group, has a directing effect on metallation reactions. nih.govuniba.it These groups increase the acidity of the protons at the C2 position, promoting exclusive α-lithiation upon treatment with organolithium bases. acs.orguniba.it This activation allows for the C2-functionalization of the azetidine ring through an α-lithiation/electrophilic trapping sequence. acs.orguniba.it In contrast, an electron-donating group (EDG) on the nitrogen atom can direct lithiation to other positions, such as the ortho-position of an N-aryl substituent. uniba.it The electron-withdrawing nature of the N-cyano group also reduces the basicity and nucleophilicity of the nitrogen atom, which can affect its participation in reactions like N-alkylation or cyclization. rsc.orgugent.be For example, the reduced nucleophilicity of a nitrogen atom due to a trifluoromethyl substituent necessitated the use of a strong base to achieve intramolecular cyclization. rsc.org
Steric and Stereochemical Effects:
Steric hindrance plays a critical role in the reactivity of azetidine derivatives. For instance, bulky substituents around the nitrogen atom, such as a benzhydryl group, can render the azetidine completely inert towards certain reagents due to steric crowding. rsc.org
Substituents also exert significant control over the stereochemical outcome of reactions. In the synthesis of a bicyclic azetidine, the initial base-mediated intramolecular cyclization to form azetidine-2-carbonitrile proceeded with little to no diastereoselectivity. acs.org However, subsequent reactions can be highly stereospecific. A study on the stereospecific C(sp3)–H arylation of N-protected azetidines demonstrated that the reaction tolerates a variety of substituents on the aryl iodide partner, including both electron-donating and electron-withdrawing groups, to produce arylated azetidines. acs.org
The table below summarizes the effect of various aryl iodide substituents on the yield of a one-pot C-H arylation/deprotection sequence of an N-TFA protected azetidine.
| Aryl Iodide Substituent (R) | Product | Yield (%) |
|---|---|---|
| 4-OMe | 8a | 78 |
| 4-SMe | 8b | 71 |
| 4-t-Bu | 8c | 76 |
| 4-F | 8d | 72 |
| 4-Cl | 8e | 74 |
| 4-Br | 8f | 70 |
| 4-CF3 | 8g | 67 |
| 3-OMe | 8h | 75 |
| 3-Cl | 8i | 68 |
| 3-Br | 8j | 66 |
| 3-CF3 | 8k | 65 |
| 3,5-di-Me | 8l | 79 |
| 3,5-di-Cl | 8m | 55 |
Data sourced from a study on C(sp3)–H arylation of a related azetidine system. acs.org
Furthermore, the nature of substituents at different positions can influence epimerization. It has been observed that the choice of a nitrile versus an ester at the C-2 position affects the degree of epimerization, demonstrating a delicate interplay of electronic and steric factors within the ring. rsc.org
Computational and Theoretical Investigations of Azetidine 1 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in Azetidine-1-carbonitrile. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's geometry, electron distribution, and orbital energies. wavefun.comnih.gov
The electronic structure of this compound is characterized by the interplay between the strained four-membered ring and the electron-withdrawing nitrile group. The nitrogen atom in the azetidine (B1206935) ring possesses a lone pair of electrons, and its hybridization is influenced by the ring strain. The C-N bonds within the ring are of particular interest, as they are key to the ring's stability and reactivity. The nitrile group (-C≡N) significantly impacts the electronic properties of the ring, particularly the nitrogen atom to which it is attached.
Calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. rsc.org Furthermore, the distribution of electron density and the molecular electrostatic potential can be mapped, revealing regions of positive and negative charge. wavefun.com This information is crucial for predicting how the molecule will interact with other chemical species. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also obtainable from these calculations, are key indicators of the molecule's reactivity, particularly in cycloaddition and nucleophilic/electrophilic reactions. nih.gov
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | ~2.5 D | B3LYP/6-311+G(d,p) |
| HOMO Energy | ~-7.0 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | ~-0.5 eV | B3LYP/6-311+G(d,p) |
| NBO Charge on Ring Nitrogen | ~-0.4 e | B3LYP/6-311+G(d,p) |
Conformational Analysis and Dynamics of this compound Rings
The four-membered azetidine ring is not planar and exhibits a dynamic puckered conformation. nih.govrsc.org Computational methods are essential for studying the energetics of these conformations and the barriers to their interconversion.
The azetidine ring can exist in a puckered conformation, which is characterized by a dihedral angle. rsc.org This puckering is a consequence of angle strain and torsional strain within the ring. The ring can undergo a process of inversion, where it flips between two equivalent puckered conformations. Theoretical calculations can map the potential energy surface for this inversion process, identifying the transition state and the energy barrier. For the parent azetidine, this barrier has been computationally and experimentally studied. colab.ws The presence of the carbonitrile group on the nitrogen atom in this compound will influence the geometry and energetics of this inversion process.
The conformational preference of the this compound ring is influenced by various intramolecular interactions. Steric effects between substituents on the ring can favor one puckered conformation over another. nih.gov For example, a bulky substituent would preferentially occupy a pseudo-equatorial position to minimize steric hindrance.
Furthermore, electrostatic interactions can play a significant role. In fluorinated azetidine derivatives, a favorable interaction between the C-F dipole and a charged nitrogen atom has been shown to influence the ring pucker. researchgate.netbeilstein-journals.org While this compound is neutral, the polar nitrile group can still engage in dipole-dipole interactions with other parts of the molecule or with substituents, affecting the conformational equilibrium. Hydrogen bonding, if present in substituted derivatives, would also be a major determinant of the preferred conformation. nih.gov
| Parameter | Conformer A | Conformer B |
|---|---|---|
| Ring Puckering Angle | 35° | 35° |
| N-C-C-X Dihedral Angle | 135° | -135° |
| Relative Energy (kcal/mol) | 0.0 | 0.0 (degenerate) |
| Inversion Barrier (kcal/mol) | ~5.0 | ~5.0 |
Theoretical Characterization of Ring Puckering and Inversion
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent functionalization, theoretical modeling can map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org
The energy of the transition state determines the activation energy of a reaction, which is directly related to the reaction rate. By calculating the geometries and energies of transition states, chemists can gain a deeper understanding of why a particular reaction is favored over another. For instance, in the synthesis of azetidines via cyclization, computational analysis can explain the observed regioselectivity and stereoselectivity by comparing the energies of different possible transition states. acs.org This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity.
Predictive Computational Approaches for this compound Synthesis and Reactivity
Beyond explaining known chemical phenomena, computational methods can be used in a predictive capacity. For this compound, this could involve predicting its reactivity in various chemical transformations. For example, by modeling the transition states for different types of reactions, such as cycloadditions or ring-opening reactions, it is possible to predict which reaction will occur most readily. rsc.org
Computational approaches can also guide the synthesis of this compound itself. By evaluating different synthetic routes and the energetics of each step, the most efficient and viable pathway can be identified before any experiments are conducted in the lab. acs.org This predictive power can significantly accelerate the process of drug discovery and materials science, where azetidine derivatives are valuable building blocks. researchgate.net
Solvent Effects and Their Theoretical Treatment in Azetidine Chemistry
Reactions are typically carried out in a solvent, and the solvent can have a profound effect on reaction rates and equilibria. Theoretical models can account for the influence of the solvent on the chemistry of this compound. nih.gov
One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com This method is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a more detailed understanding, explicit solvent models can be used, where a number of solvent molecules are included in the calculation. This approach is more computationally intensive but can account for specific interactions like hydrogen bonding between the solute and the solvent.
The choice of solvent can influence the conformational preferences of this compound and the relative energies of reactants, products, and transition states in a reaction. For example, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction. nih.gov Computational studies of solvent effects are therefore crucial for translating theoretical predictions into practical, real-world chemistry.
Advanced Spectroscopic and Crystallographic Characterization of Azetidine 1 Carbonitrile and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural and conformational analysis of azetidine (B1206935) derivatives. rsc.org For azetidine-1-carbonitrile, both ¹H and ¹³C NMR would provide definitive information about its molecular framework.
Research Findings: The ¹H NMR spectrum of an azetidine ring typically displays signals for the methylene (B1212753) protons. In unsubstituted azetidine, the protons at the C2 and C4 positions (α-protons) resonate at a different chemical shift than the C3 protons (β-protons). chemicalbook.com For N-substituted azetidines, the chemical shifts are influenced by the electronic nature of the substituent on the nitrogen atom. The electron-withdrawing cyano group in this compound is expected to deshield the adjacent α-protons (at C2 and C4), shifting their resonance downfield compared to N-alkyl or N-acyl derivatives. ipb.pt In various substituted azetidines, the α-protons typically appear as triplets, while the β-protons appear as a pentet, reflecting the coupling between adjacent methylene groups. mdpi.com
The ¹³C NMR spectrum provides further structural confirmation. The chemical shifts of the azetidine ring carbons are also sensitive to substitution. For N-Boc-protected azetidines, the α-carbons (C2/C4) resonate around 55-60 ppm, while for azetidine itself, the resonance is at a higher field. ipb.ptprinceton.edu The electron-withdrawing nature of the N-cyano group would likely shift the C2/C4 resonance of this compound downfield.
Conformational analysis of the azetidine ring can also be performed using NMR. The four-membered ring is not planar but exists in a puckered conformation to alleviate ring strain. nih.gov This puckering can be studied through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. ipb.pt For some N-substituted azetidines, the presence of cis/trans rotamers around the N-substituent bond has been observed, leading to a doubling of signals in the NMR spectrum. nih.gov High-resolution NMR studies on biosynthetic actinomycin (B1170597) analogues containing azetidine-2-carboxylic acid have been used to investigate their conformation and dynamics in solution. nih.govacs.org
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | C2-H, C4-H (α-protons) | 3.0 - 4.5 | Typically observed as triplets. Shift is highly dependent on the N-substituent. mdpi.commdpi.com |
| ¹H | C3-H (β-protons) | 2.0 - 2.8 | Typically observed as a multiplet or pentet. mdpi.com |
| ¹³C | C2, C4 (α-carbons) | 50 - 65 | Shift is sensitive to the electronic effects of the N-substituent. ipb.ptprinceton.edu |
| ¹³C | C3 (β-carbon) | 15 - 35 | Less affected by the N-substituent compared to α-carbons. princeton.edu |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is invaluable for identifying functional groups and analyzing the structural features of molecules like this compound. mpg.de
Research Findings: The most characteristic feature in the vibrational spectrum of this compound would be the nitrile (C≡N) stretching vibration. This band typically appears in a relatively clean region of the IR and Raman spectra, between 2260 and 2200 cm⁻¹. Its precise position and intensity can provide insights into the electronic environment around the cyano group.
The vibrations of the azetidine ring itself have been studied in detail. A comprehensive analysis of the vibrational spectra of azetidine, supported by ab initio calculations, has provided assignments for all major features. acs.org These include C-H stretching vibrations of the methylene groups (typically 2850-3000 cm⁻¹), CH₂ scissoring and wagging modes (1200-1500 cm⁻¹), and C-N stretching vibrations. The ring puckering motion of azetidine is a low-frequency vibration, also identifiable in the far-IR or Raman spectrum. acs.org
In a study of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, IR spectroscopy was used to identify intramolecular hydrogen bonds by observing shifts in the N-H stretching bands. mdpi.com For this compound, IR and Raman spectroscopy would be used to confirm the presence of the nitrile group and the integrity of the azetidine ring structure. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra and aid in the assignment of experimental bands. researchgate.net
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Stretching (ν) | C-H (in CH₂) | 2850 - 3000 | IR, Raman |
| Stretching (ν) | C≡N (Nitrile) | 2200 - 2260 | IR, Raman |
| Scissoring (δ) | CH₂ | ~1450 | IR, Raman acs.org |
| Stretching (ν) | C-N | 1200 - 1350 | IR, Raman |
| Ring Puckering | Azetidine Ring | < 300 | Raman, Far-IR acs.org |
Mass Spectrometry for Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns.
Research Findings: For this compound (C₄H₆N₂), the exact molecular weight is 82.0531 g/mol . The nominal molecular ion peak ([M]⁺˙) in an electron ionization (EI) mass spectrum would appear at a mass-to-charge ratio (m/z) of 82. The presence of two nitrogen atoms results in an even molecular weight, in accordance with the nitrogen rule. rsc.org
The fragmentation of this compound is expected to follow pathways characteristic of both cyclic amines and nitriles. Alpha-cleavage is a dominant fragmentation pathway for amines, which involves the cleavage of a bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For the azetidine ring, this could lead to ring opening. Common fragmentation pathways for this compound would likely include:
Loss of ethene (C₂H₄): Cleavage of the C2-C3 and C4-N1 bonds (or C3-C4 and C2-N1) can lead to the expulsion of an ethene molecule (mass 28 Da), resulting in a fragment ion at m/z 54. This is a characteristic fragmentation for four-membered rings.
Loss of a cyano radical (·CN): Cleavage of the N-CN bond could result in the loss of a cyano radical (mass 26 Da), yielding an azetidinyl cation at m/z 56.
Loss of HCN: Rearrangement followed by the elimination of hydrogen cyanide (mass 27 Da) could produce a fragment ion at m/z 55.
Ring Opening: Alpha-cleavage at the C2-C3 bond followed by further fragmentation can lead to various smaller ions.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. mdpi.com Studies on related cyanamide (B42294) derivatives show complex fragmentation pathways, often involving rearrangements. datapdf.com
| m/z | Proposed Fragment Ion | Formula | Neutral Loss |
|---|---|---|---|
| 82 | Molecular Ion | [C₄H₆N₂]⁺˙ | - |
| 56 | Azetidinyl Cation | [C₃H₆N]⁺ | ·CN |
| 55 | Propyliminium Ion (after rearrangement) | [C₃H₅N]⁺˙ | HCN |
| 54 | Methylenecyanamide Ion | [C₂H₂N₂]⁺˙ | C₂H₄ |
| 42 | Acetonitrile Cation Radical | [C₂H₄N]⁺ | C₂H₂N· |
X-ray Crystallography for Molecular Structure and Stereochemical Determination
X-ray crystallography provides precise information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
Research Findings: While a specific crystal structure for this compound has not been detailed in the searched literature, extensive crystallographic data exists for a wide range of azetidine analogues. frontiersin.orguzh.chharvard.edu These studies consistently reveal key structural features of the azetidine ring. The four-membered ring is not planar; it adopts a puckered conformation to minimize the inherent angle and torsional strain. The degree of puckering is described by the dihedral angle between the C2-N-C4 and C2-C3-C4 planes, which typically ranges from 15° to 35°.
The bond lengths within the ring are also well-characterized, with C-N bonds measuring approximately 1.47 Å and C-C bonds around 1.54 Å. The geometry at the nitrogen atom is generally pyramidal. In this compound, the attachment of the sp-hybridized carbon of the nitrile group would influence the geometry at the nitrogen atom, likely making it more planar than in N-alkyl azetidines. The structure of a trifluoromethylthiolated azetidine-3-carbonitrile (B1291615) derivative has been confirmed by X-ray crystallography, demonstrating the utility of this technique for unambiguously determining the constitution and relative stereochemistry of complex azetidines. semanticscholar.org Similarly, the absolute and relative stereochemistry of a key bicyclic azetidine intermediate was confirmed by X-ray analysis. harvard.eduacs.org
| Parameter | Typical Value | Reference |
|---|---|---|
| C-N Bond Length | ~1.47 Å | |
| C-C Bond Length | ~1.54 Å | acs.org |
| Ring Puckering Angle | 15° - 35° | |
| C-N-C Bond Angle | ~90° | acs.org |
| C-C-C Bond Angle | ~87° | acs.org |
Chiroptical Spectroscopy for Enantiomeric Excess and Stereoisomer Identification
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), are essential for studying chiral molecules. They provide information about the absolute configuration and conformational preferences of enantiomers and diastereomers.
Research Findings: this compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit any chiroptical activity. However, these techniques are critically important for the characterization of chiral analogues, such as those substituted at the C2 or C3 position of the azetidine ring.
The synthesis of chiral azetidines is an area of significant research interest, and chiroptical methods are vital for their characterization. nih.govspringernature.com For instance, the absolute stereochemistry of a chiral 2,4-cis-disubstituted amino azetidine was determined by analyzing the Flack parameter from its X-ray crystal structure, a method often complemented by chiroptical data. nih.govljmu.ac.uk In another study, ROA spectroscopy was investigated for its ability to distinguish between the four possible stereoisomers of a chiral azetidin-2-one (B1220530) derivative, which is a key precursor in pharmaceutical synthesis. researchgate.net
The general approach involves comparing the experimental chiroptical spectrum (e.g., ECD or VCD) with spectra predicted by quantum chemical calculations for each possible stereoisomer. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. The chiroptical properties of N-nitrosoazetidines, which are structurally related to N-cyanoazetidines, have been studied theoretically and experimentally to understand their conformational behavior and stereodynamics. acs.org These methods would be indispensable for any work involving the synthesis and application of chiral derivatives of this compound. ethz.ch
Azetidine 1 Carbonitrile As a Key Building Block in Advanced Organic Synthesis
Role in the Synthesis of Nitrogen-Containing Heterocycles
The chemical reactivity of Azetidine-1-carbonitrile makes it a valuable precursor for constructing other nitrogen-containing heterocyclic systems. The presence of the N-cyano moiety, in particular, provides a synthetic handle for transformations that are distinct from those of simple N-H or N-alkyl azetidines.
One of the most significant applications is its role in the synthesis of tetrazoles. acs.orgresearchgate.net The nitrile functional group of this compound can readily undergo a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide. acs.org This transformation is a direct and efficient method for converting the cyano group into a 5-substituted-1H-tetrazole ring, a heterocyclic motif of great importance in medicinal chemistry due to its role as a stable bioisostere for carboxylic acids. researchgate.net The reaction is typically facilitated by a Lewis acid catalyst, such as zinc bromide (ZnBr₂), which activates the nitrile towards nucleophilic attack by the azide. acs.orgnih.gov This cycloaddition creates a new, more complex heterocyclic system where the azetidine (B1206935) ring is directly attached to a tetrazole ring, yielding 1-(1H-tetrazol-5-yl)azetidine derivatives. This method is considered a convenient and direct route to 5-substituted-(1H)-tetrazoles. acs.org
Beyond tetrazole formation, the strained azetidine ring itself can, in principle, undergo transformations like ring expansion. For instance, strategies exist for the one-carbon homologation of aziridines to azetidines and azetidines to pyrrolidines via carbene insertion and subsequent rearrangement. nih.gov While not specifically documented for this compound, its participation in such reactions would be heavily influenced by the electronic nature of the N-cyano group, which affects the nucleophilicity of the ring nitrogen—a key factor in the proposed ylide formation mechanism. nih.gov The general utility of azetidines as synthons for larger rings underscores their value in generating diverse heterocyclic structures. frontiersin.org
| Reaction Type | Reagents & Conditions | Product Class | Significance | Citations |
| [3+2] Cycloaddition | Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) | 1-(1H-tetrazol-5-yl)azetidines | Direct synthesis of tetrazole heterocycles, which are important pharmacophores. | acs.orgresearchgate.netnih.gov |
Applications in the Construction of Complex Molecules
This compound serves not only as a precursor to other heterocycles but also as a key structural component that can be integrated into larger, more complex molecules, particularly in the field of medicinal chemistry. The rigid, four-membered ring acts as a valuable scaffold, providing defined three-dimensional geometry, while the N-cyano group can serve as a stable functional group or a synthetic handle.
Research in drug discovery has utilized this compound derivatives as intermediates for synthesizing potential therapeutic agents. For example, a specific derivative, 3-([1,1'-biphenyl]-4-ylmethoxy)this compound , was synthesized as part of a project to develop novel inhibitors for the enzyme N-Acylethanolamine Acid Amidase (NAAA). unipr.it In another instance, (S)-2-(((S)-1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl)oxy)methyl)this compound was prepared, demonstrating the incorporation of the N-cyanoazetidine moiety into a complex structure containing multiple chiral centers and heterocyclic rings. googleapis.com
| Precursor | Complex Molecule Synthesized | Application Area | Citations |
| 3-([1,1'-biphenyl]-4-ylmethoxy)azetidine | 3-([1,1'-biphenyl]-4-ylmethoxy)this compound | Potential NAAA Enzyme Inhibitor | unipr.it |
| (S)-2-(((S)-1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl)oxy)methyl)azetidine | (S)-2-(((S)-1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl)oxy)methyl)this compound | Complex Molecule Synthesis | googleapis.com |
Integration into Supramolecular Architectures and Polymeric Materials
The use of this compound in the fields of polymer science and supramolecular chemistry is less explored but holds theoretical potential based on the known reactivity of azetidines and cyanamides.
The polymerization of azetidines typically proceeds via cationic ring-opening polymerization. This mechanism requires the protonation of the ring nitrogen atom to initiate the process. However, the N-cyano group in this compound is strongly electron-withdrawing. This property significantly reduces the basicity and nucleophilicity of the nitrogen atom, making it much less susceptible to protonation by acid initiators. Consequently, this compound is expected to be resistant to standard cationic ring-opening polymerization conditions that are effective for N-H or N-alkyl azetidines.
In the context of materials science, nitrogen-containing organic molecules like cyanamide (B42294) and melamine (B1676169) are well-known precursors for producing nitrogen-rich materials such as graphitic carbon nitride (g-C₃N₄) through thermal condensation at high temperatures. nso-journal.orgnso-journal.org By analogy, this compound could potentially serve as a precursor for nitrogen-doped carbon materials. Upon thermal decomposition, the azetidine ring would break apart, and the constituent carbon and nitrogen atoms could be incorporated into a new, extended material matrix. Supramolecular assemblies of precursors often guide the structure and properties of the final material. nso-journal.orgresearchgate.net While specific studies on this compound are lacking, its polar nitrile group could influence solid-state packing through dipole-dipole or other noncovalent interactions, a key principle in the design of supramolecular architectures. nso-journal.org
Future Directions and Emerging Research Avenues in Azetidine 1 Carbonitrile Chemistry
Innovations in Chemo-, Regio-, and Stereoselective Functionalization
The precise control over the functionalization of the azetidine (B1206935) ring is paramount for its use in complex molecule synthesis. Future research will increasingly focus on developing novel methodologies that offer high levels of selectivity.
A significant area of development lies in biocatalysis. Research has demonstrated that whole-cell catalysts, such as Rhodococcus erythropolis AJ270, can perform highly efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles. nih.gov These processes yield corresponding azetidine-2-carboxylic acids and amides with exceptional enantiomeric excess (ee >99.5%). nih.gov The remarkable selectivity originates from the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cell. nih.gov Expanding this biocatalytic approach to Azetidine-1-carbonitrile could provide a green and highly selective route to chiral azetidine derivatives.
Asymmetric synthesis of substituted azetidines remains a key objective. researchgate.netnih.govnih.gov Methods for producing enantiopure 2-cyanoazetidines from readily available β-amino alcohols have been established, often involving a 4-exo-trig ring closure of a lithiated α-amino nitrile. acs.org Similarly, diastereoselective transformations of oxiranes have yielded trans-1,2,3-trisubstituted azetidines. researchgate.net Future work will likely adapt these strategies, focusing on achieving stereocontrol at multiple positions of the this compound core. The desymmetrization of meso-azetidines is another powerful strategy, and the development of catalytic asymmetric desymmetrization reactions presents a significant opportunity for creating densely functionalized, enantioenriched products from simple precursors. acs.org
Regioselective synthesis is also a critical challenge. Lanthanide catalysts have been shown to control the regioselectivity of intramolecular aminolysis of epoxides, leading to either azetidines or pyrrolidines depending on the substrate geometry. frontiersin.org Specifically, La(OTf)₃ can promote the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to form an azetidine ring in high yield. frontiersin.org Applying such catalyst-controlled strategies to precursors of this compound could enable precise installation of functional groups at desired positions.
| Method | Substrate Type | Key Reagent/Catalyst | Selectivity Achieved | Finding | Citation |
|---|---|---|---|---|---|
| Biocatalytic Hydrolysis | Racemic 1-benzylazetidine-2-carbonitriles | Rhodococcus erythropolis AJ270 | Enantioselective (>99.5% ee) | A non-enantioselective nitrile hydratase and an R-selective amidase work in concert to resolve the racemate. | nih.gov |
| Anionic Ring Closure | N-cyanomethylated β-amino alcohols | Lithium base (e.g., LiHMDS) | Stereoselective | Enables the synthesis of enantiopure 2-cyanoazetidines via a 4-exo-trig cyclization. | acs.org |
| Catalytic Aminolysis | cis-3,4-epoxy amines | La(OTf)₃ | Regioselective (C3-attack) | Provides a novel synthetic route to the azetidine ring, tolerating acid-sensitive groups. | frontiersin.org |
| Asymmetric Desymmetrization | meso-Azetidines | Chiral catalysts | Enantioselective | A promising strategy for accessing enantioenriched, densely functionalized azetidines. | acs.org |
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is crucial for unlocking new reactions and improving the efficiency of existing ones. While azetidines have been explored in various catalytic processes, the specific application to this compound derivatives remains an open area of research. rsc.org
Biocatalysis: As mentioned, enzymatic systems show immense promise. Engineered "carbene transferase" enzymes derived from cytochrome P450 have been used for the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective nih.govacs.org-Stevens rearrangement. nih.govchemrxiv.org This biocatalytic approach can control the fate of highly reactive ylide intermediates, a feat not currently achievable with other catalyst classes. nih.govchemrxiv.org Exploring the potential of such enzymes to act on or synthesize this compound could lead to highly innovative transformations.
Metal Catalysis: A wide array of metal catalysts has been employed for azetidine synthesis and functionalization.
Lanthanide Catalysis: Lanthanum(III) triflate (La(OTf)₃) has proven effective in catalyzing the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines, even with acid-sensitive functional groups present. frontiersin.orgvulcanchem.com
Palladium Catalysis: Pd-catalyzed intramolecular amination of C-H bonds is a powerful method for synthesizing azetidines. organic-chemistry.org Furthermore, Pd catalysts have been central to developing regioselective and stereospecific ring-opening cross-couplings of related strained heterocycles like aziridines, a concept that could be extended to azetidines. acs.orgresearchgate.net
Rhodium Catalysis: Rhodium catalysts have been used in the one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones, providing access to valuable 2-alkenyl azetidine products. dicp.ac.cn
Copper Catalysis: Copper-catalyzed reactions, such as the alkyne-azide cascade reaction, have been used for the diastereoselective synthesis of complex azetidines. rsc.org
Tin Catalysis: Catalytic amounts of dibutyltin (B87310) oxide (Bu₂SnO) have been used in a novel ring-cleavage reaction of 2-cyanoazetidines. rsc.org
Future research will likely focus on applying these diverse metal-based catalytic systems to manipulate the this compound structure, enabling new bond formations and functionalizations.
| Catalyst Type | Example Catalyst | Transformation | Potential Application for this compound | Citation |
|---|---|---|---|---|
| Biocatalyst | Engineered Cytochrome P450 | Ring expansion of aziridines to azetidines | Novel synthetic routes and asymmetric functionalization. | nih.govchemrxiv.org |
| Lanthanide | La(OTf)₃ | Intramolecular aminolysis of epoxides | Regioselective ring formation. | frontiersin.org |
| Palladium | Pd/NHC complexes | C-H amination, Ring-opening cross-coupling | Direct functionalization and ring modification. | acs.orgorganic-chemistry.orgresearchgate.net |
| Rhodium | Rh₂(OAc)₄ | Ring expansion with vinyl carbenes | Access to functionalized azetidine scaffolds. | dicp.ac.cn |
| Tin | Bu₂SnO | Ring-cleavage of 2-cyanoazetidines | Unlocking novel reactivity pathways for the nitrile group. | rsc.org |
Advancements in Automated and High-Throughput Synthesis Methodologies
To accelerate the discovery of new bioactive agents and materials, the fields of automated and high-throughput synthesis are becoming indispensable. These technologies allow for the rapid generation of diverse chemical libraries. nih.gov
Flow Chemistry: Continuous flow synthesis is an emerging technology that offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. cphi-online.comresearchgate.net Flow technology has been successfully applied to the synthesis of azetidine derivatives, including photochemical methods to produce alkyl azetidines and the telescoped synthesis of 2-azetines. chemrxiv.orgresearchgate.netchemrxiv.org The development of a continuous flow process for the synthesis and functionalization of this compound would represent a significant step forward, enabling safer handling of reactive intermediates and facilitating large-scale production. chemrxiv.org
Library Synthesis: The azetidine scaffold is being used to generate diverse libraries for drug discovery, particularly for CNS-focused applications. nih.gov Methodologies for the solid-phase synthesis of large libraries of spirocyclic azetidines have been developed, demonstrating the tractability of the azetidine core to high-throughput diversification. nih.gov Future efforts will undoubtedly target the incorporation of the this compound motif into such library synthesis platforms, leveraging its unique properties to explore new chemical space.
Synergistic Approaches Combining Experimental and Computational Methods
The synergy between experimental investigation and computational modeling is a powerful paradigm for accelerating catalyst design and understanding complex reaction mechanisms. acs.orgresearchgate.net
Density Functional Theory (DFT) calculations are increasingly used to rationalize reaction outcomes, such as the regio- and stereoselectivity of catalytic reactions. researchgate.netacs.org For instance, computational studies have been crucial in understanding the mechanisms of palladium-catalyzed ring-opening of aziridines, providing insights into the roles of ligands and additives. acs.orgresearchgate.net Similar studies could be applied to predict the most favorable sites for functionalization on the this compound ring or to design catalysts tailored for specific transformations.
Mechanistic studies, including DFT calculations, have also been used to probe the transition states of catalytic asymmetric reactions involving azetidines, revealing how stereocontrol is achieved. acs.org Combining these computational insights with experimental results allows for a feedback loop that can rapidly optimize reaction conditions and catalyst structures. This integrated approach will be essential for navigating the complex energy landscapes of reactions involving strained rings like this compound and for discovering novel, predictable transformations. researchgate.net
Unexplored Reactivity Manifolds of this compound
While the synthesis of azetidines is a well-trodden field, the exploration of their full reactive potential, driven by ring strain, is an ongoing frontier. rsc.orgrsc.org For this compound, the interplay between the strained ring and the cyano group could lead to unique and unforeseen chemical behavior.
One emerging area is the development of novel ring-opening or ring-cleavage reactions. A notable example is the reaction of 2-cyanoazetidines with trimethylsilylazide and catalytic dibutyltin oxide, which does not lead to a simple functionalization but rather to a complete ring-cleavage, affording valuable homopropargylamines. rsc.org The proposed mechanism involves a tin-catalyzed cycloaddition of the nitrile with the azide (B81097) to form a tetrazole, which then decomposes to a vinylidene carbene that ultimately rearranges to the alkyne. rsc.org This transformation highlights how the cyano group can be used as a linchpin for profound skeletal rearrangements. Investigating whether this compound can undergo similar transformations is a compelling avenue for future research.
Furthermore, the reactivity of the C=N triple bond in the cyano group itself remains a target for exploration. While reductions are known, its participation in cycloadditions or other bond-forming reactions under catalytic conditions is less explored. The strain of the azetidine ring could modulate the reactivity of the attached cyano group in unexpected ways. The development of ring expansion reactions, such as those seen in the conversion of aziridines to azetidines or azetidines to pyrrolidines, represents another fertile ground for discovery. nih.govdicp.ac.cn Applying these concepts to this compound could provide novel pathways to larger, more complex heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Azetidine-1-carbonitrile, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves cyclization of nitrile-containing precursors under controlled conditions (e.g., using photochemical or thermal activation). Purity validation requires a combination of chromatographic techniques (HPLC, GC) and spectroscopic methods (¹H/¹³C NMR, IR). For reproducibility, document reaction parameters (temperature, solvent, catalyst) and provide raw spectral data in supplementary materials .
Q. How should researchers characterize the structural stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Solvent compatibility can be tested via NMR monitoring over time. Report deviations in melting points or unexpected byproducts, and cross-reference with prior literature to identify contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
